1-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide
Description
The exact mass of the compound this compound is 345.11987822 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2S/c20-14-5-3-13(4-6-14)18(9-10-18)17(22)21-12-19(23)8-1-2-16-15(19)7-11-24-16/h3-7,11,23H,1-2,8-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQTWOSXPQKEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclopropane-1-carboxamide is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropane Ring : The cyclopropane structure is synthesized through cyclization reactions involving appropriate precursors.
- Functional Group Modifications : Hydroxy and fluorine groups are introduced via substitution reactions.
- Final Assembly : The compound is completed through amide bond formation between the cyclopropane derivative and the benzothiophene moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : The compound can bind to specific receptors, modulating signaling pathways that are critical for various physiological processes.
- DNA/RNA Interaction : Potential intercalation with nucleic acids may influence gene expression and cellular proliferation.
Pharmacological Properties
Research indicates that derivatives of cyclopropane carboxamide exhibit a range of pharmacological activities:
- Antitumor Activity : Studies have shown that certain derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated effective inhibition on U937 human myeloid leukemia cells without exhibiting cytotoxicity .
- Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory properties, which are common in compounds containing aromatic and heterocyclic rings.
Case Studies
Several studies have evaluated the biological activity of similar cyclopropane derivatives:
- Study on Antiproliferative Activity :
- Mechanistic Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
